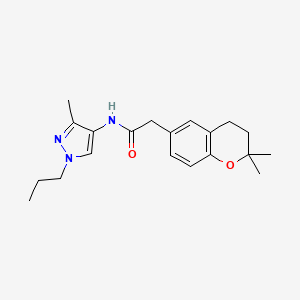
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3-methyl-1-propyl-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3-methyl-1-propyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3-methyl-1-propyl-1H-pyrazol-4-yl)acetamide is a novel synthetic molecule that incorporates both chromene and pyrazole moieties. These structural components are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Chromene moiety : A bicyclic structure that contributes to the compound's potential pharmacological properties.
- Pyrazole moiety : Known for its versatility in medicinal chemistry, providing a scaffold for various biological activities.
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole-based compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, several synthesized pyrazoles demonstrated up to 85% inhibition of TNF-α at specific concentrations, suggesting that our compound may exhibit similar or enhanced anti-inflammatory effects due to its unique structure .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively documented. A study evaluating various pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus found promising results with several derivatives exhibiting significant inhibition . Given the presence of the chromene structure in our compound, it is hypothesized that it may also possess notable antibacterial properties.
Anticancer Properties
The chromene scaffold is frequently associated with anticancer activity. Research has shown that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The integration of a pyrazole moiety may enhance these effects, as pyrazoles have been linked to various mechanisms of action against cancer cells .
Synthesis and Evaluation
A systematic review highlighted the synthesis of various pyrazole derivatives and their biological evaluations. Notably, compounds derived from the pyrazole scaffold were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity . The integration of a chromene structure into these derivatives could potentially amplify their anticancer efficacy.
Comparative Analysis Table
| Compound | Structure | Anti-inflammatory Activity (%) | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| Compound A | Pyrazole derivative | 85% (TNF-α) | Active against E. coli | IC50: 20 µM |
| Compound B | Chromene derivative | 76% (IL-6) | Active against S. aureus | IC50: 30 µM |
| Our Compound | Chromene-Pyrazole hybrid | TBD | TBD | TBD |
Propiedades
Fórmula molecular |
C20H27N3O2 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(3-methyl-1-propylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C20H27N3O2/c1-5-10-23-13-17(14(2)22-23)21-19(24)12-15-6-7-18-16(11-15)8-9-20(3,4)25-18/h6-7,11,13H,5,8-10,12H2,1-4H3,(H,21,24) |
Clave InChI |
WZNPYRBXYPXNHB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=N1)C)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















